(4,4-Difluorobutyl)(methyl)amine hydrochloride
Overview
Description
(4,4-Difluorobutyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClF2N . It is a derivative of butylamine where two fluorine atoms are attached to the fourth carbon of the butyl chain, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in various solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,4-difluorobutyl bromide and methylamine .
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 50-80°C).
Product Isolation: The resulting (4,4-Difluorobutyl)(methyl)amine is then converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions to ensure purity and yield.
Purification: The product is purified using techniques like recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
(4,4-Difluorobutyl)(methyl)amine hydrochloride: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4,4-difluorobutyraldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can convert the compound to 4,4-difluorobutylamine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4 in acidic medium.
Reduction: NaBH4, LiAlH4 in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
4,4-Difluorobutyraldehyde: (from oxidation)
4,4-Difluorobutylamine: (from reduction)
Various substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
(4,4-Difluorobutyl)(methyl)amine hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4,4-Difluorobutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as receptors or enzymes , modulating their activity through binding or inhibition.
Molecular Targets and Pathways Involved:
Receptors: Binding to specific receptors to elicit a biological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
4,4-Difluorobutylamine
N-Methylbutylamine
4,4-Difluorobutyraldehyde
These compounds differ in their functional groups and reactivity, making (4,4-Difluorobutyl)(methyl)amine hydrochloride particularly useful in specific applications where fluorine atoms play a critical role.
Properties
IUPAC Name |
4,4-difluoro-N-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8-4-2-3-5(6)7;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSGQCICNBGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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